The primary source of kanamycin B is the actinobacterium Streptomyces kanamyceticus, which produces various kanamycins through fermentation processes. This organism has been extensively studied for its ability to synthesize different aminoglycosides, including kanamycin A, C, and D, in addition to kanamycin B .
The biosynthesis of kanamycin B involves complex biochemical pathways within Streptomyces kanamyceticus. The primary method of production is through fermentation, where specific strains are cultivated under controlled conditions to maximize yield.
Research indicates that the conversion of kanamycin B into kanamycin A involves specific enzymes such as kanamycin B dioxygenase (KanJ) and a reductase enzyme (KanK). These enzymes catalyze the oxidative deamination of kanamycin B, resulting in the formation of 2'-oxokanamycin, which is subsequently reduced to yield kanamycin A .
The molecular formula for kanamycin B is , with a molar mass of approximately 483.52 g/mol. The structural representation includes multiple hydroxyl groups and amino functionalities that contribute to its biological activity.
Kanamycin B participates in various chemical reactions primarily involving enzymatic modifications. Key reactions include:
These enzymatic reactions are crucial for understanding the biosynthetic pathway of kanamycins and optimizing production strains for higher yields .
Kanamycin B exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA (mRNA), ultimately leading to cell death.
Aminoglycosides like kanamycin B are particularly effective against aerobic Gram-negative bacteria and some Gram-positive bacteria. They are often used in combination with other antibiotics to enhance therapeutic efficacy .
Relevant data includes hydrogen bond donors (11), rotatable bonds (6), and topological polar surface area (288.4 Ų) .
Kanamycin B is utilized in various clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Kanamycin B biosynthesis in Streptomyces kanamyceticus involves a complex gene cluster encoding approximately 24 open reading frames. Central to this process are the kanA, kanB, kanC, kanJ, kanK, and kanM2 genes, which orchestrate the formation of this aminoglycoside antibiotic. The pathway initiates with the cyclization of D-glucose-6-phosphate to form 2-deoxy-scyllo-inosose (2DOI), catalyzed by the dehydrogenase KanC [9] [10]. Subsequent amination by KanB (L-glutamine:2-deoxy-scyllo-inosose aminotransferase) yields 2-deoxy-scyllo-inosamine (2DOIA), which is dehydrogenated by KanA to form the core aminocyclitol 2-deoxystreptamine (2DOS)—a structural hallmark of all kanamycins [10].
Glycosylation events then extend this core structure. The glycosyltransferase KanM1 utilizes UDP-GlcNAc to form N-acetylparomamine, which is deacetylated by KanN to yield paromamine. Alternatively, KanM1 can utilize UDP-glucose to form 2'-deamino-2'-hydroxyparomamine. Crucially, the glycosyltransferase KanM2 (EC 2.4.1.301) attaches UDP-α-D-kanosamine to paromamine or its derivatives, culminating in Kanamycin B and other analogs [5] [7]. Metabolic engineering studies disrupting kanJ (encoding Kanamycin B dioxygenase) have demonstrated a 12-fold increase in Kanamycin B yield (3268±255 μg/mL), confirming its position as a biosynthetic precursor to Kanamycin A [1] [2].
The conversion of Kanamycin B to Kanamycin A is mediated by a two-enzyme system: KanJ (a non-heme iron, α-ketoglutarate-dependent dioxygenase) and KanK (an NADPH-dependent reductase). KanJ catalyzes the initial oxidative deamination at the C-2' position of Kanamycin B, generating the unstable intermediate 2'-oxokanamycin. This reaction consumes molecular oxygen and α-ketoglutarate, producing succinate and CO₂ as byproducts. KanK subsequently reduces the 2'-oxo group to a hydroxyl group, yielding Kanamycin A [2] [3].
In vivo studies disrupting kanJ in S. kanamyceticus CG305 resulted in exclusive accumulation of Kanamycin B (3268±255 μg/mL), with no detectable Kanamycin A. Conversely, strains overexpressing both kanJ and kanK reduced Kanamycin B levels to 128±20 μg/mL (a 54% reduction compared to wild-type), confirming this enzymatic cascade governs the B→A conversion [1] [2]. This pathway highlights a rare enzymatic strategy for antibiotic modification, leveraging oxidative deamination-reduction to alter antibiotic specificity.
Kanamycin B differs structurally from its congeners primarily at the C-2' position of its 6-aminohexose ring (Figure 1). While Kanamycin B possesses a 2'-amino group, Kanamycin A features a 2'-hydroxyl group. Kanamycin C shares Kanamycin B’s 2'-amino group but differs in the stereochemistry of its 3′-hydroxyl group. Kanamycin X, a minor analog, contains a 6-hydroxy moiety instead of the 6-amino group found in others [1] [5] [7].
Table 1: Structural and Biosynthetic Features of Kanamycin Analogs
| Kanamycin Variant | C-2' Substituent | C-6' Substituent | Key Biosynthetic Precursor | Glycosyl Donor for Final Step |
|---|---|---|---|---|
| Kanamycin B | -NH₂ | -NH₂ | Neamine | UDP-α-D-kanosamine |
| Kanamycin A | -OH | -NH₂ | Kanamycin B | N/A (derived from Kanamycin B) |
| Kanamycin C | -NH₂ | -OH | Paromamine | UDP-α-D-kanosamine |
| Kanamycin X | -OH | -OH | 2'-deamino-2'-hydroxyparomamine | UDP-α-D-kanosamine |
Biosynthetic flux is governed by substrate promiscuity of glycosyltransferases. KanM2 preferentially utilizes UDP-kanosamine over UDP-glucose (≈10-fold higher activity), directing synthesis toward Kanamycins A, B, and C rather than D or X. Notably, disruption of kanN (encoding 2'-N-acetylparomamine deacetylase) halts production of all variants, confirming paromamine as a critical node [1] [7] [9].
Aminoglycoside-modifying enzymes (AMEs) exhibit stringent yet adaptable substrate recognition, significantly impacting Kanamycin B resistance and biosynthesis. Aminoglycoside phosphotransferases (APHs), particularly APH(3′)-VIa, phosphorylate the 3′-OH group of Kanamycin B with high efficiency, conferring resistance. Conversely, KanM2 displays remarkable substrate flexibility in vitro, accepting:
Table 2: Impact of Gene Disruption on Kanamycin B Biosynthesis in S. kanamyceticus
| Genetic Modification | Kanamycin B Yield (μg/mL) | Kanamycin A Yield (μg/mL) | Primary Metabolite(s) |
|---|---|---|---|
| Wild-type strain | 272 ± 21 | 2850 ± 310 | Kanamycin A |
| ΔkanJ mutant | 3268 ± 255 | Not detected | Kanamycin B |
| kanJ-kanK overexpression | 128 ± 20 | 3010 ± 290 | Kanamycin A |
Enzyme promiscuity extends to resistance determinants. AAC(6')-Ib acetylates Kanamycin B at the 6'-amine, while ANT(2'')-Ia adenylates the 2''-hydroxyl group. Clinical isolates of Acinetobacter baumannii co-harboring aphA6 (APH(3′)-VIa) and aadB (ANT(2'')-Ia) exhibit 100% resistance to Kanamycin B due to synergistic enzymatic modification [4] [6]. Structural analyses reveal AMEs possess conserved nucleotide-binding domains (e.g., ATP for APHs), but variable substrate-binding pockets accommodate diverse aminoglycosides. This plasticity drives both natural product diversification and clinical resistance [4] [8].
Table 3: Clinically Relevant Aminoglycoside-Modifying Enzymes Targeting Kanamycin B
| Enzyme Class | Example Gene | Resistance Mechanism | Aminoglycoside Specificity | *Prevalence in MDR Bacteria |
|---|---|---|---|---|
| Phosphotransferase (APH) | aphA6 | 3'-OH phosphorylation | Kanamycin B, amikacin, neomycin | 77% (A. baumannii) |
| Nucleotidyltransferase (ANT) | aadB | 2''-OH adenylation | Kanamycin B, gentamicin, tobramycin | 73% (A. baumannii) |
| Acetyltransferase (AAC) | aacC2 | 3-NH₂ acetylation | Kanamycin B, gentamicin, sisomicin | 19% (A. baumannii) |
*Data aggregated from clinical isolate studies [6]
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8